molecular formula C19H24BNO3 B12514645 2-(4-Ethylphenoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2-(4-Ethylphenoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B12514645
M. Wt: 325.2 g/mol
InChI Key: SIRVKSJVOJWMDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula Analysis

The compound’s systematic name follows IUPAC guidelines for substituted pyridine derivatives and boronic esters. The parent structure is pyridine, with substituents at the 2- and 3-positions:

  • 2-position : A 4-ethylphenoxy group (-O-C6H4-C2H5), derived from 4-ethylphenol.
  • 3-position : A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, a pinacol boronic ester.

The molecular formula is C19H24BNO3 , confirmed by high-resolution mass spectrometry. This corresponds to a molecular weight of 325.21 g/mol , consistent with the presence of one boron atom and three oxygen atoms. The SMILES notation (CC1(C)C(C)(C)OB(C2=CC=CN=C2OC3=CC=C(CC)C=C3)O1 ) encodes the connectivity: a pyridine ring linked to a phenoxy group and a boronic ester.

Key Structural Features:
Feature Description
Aromatic system Pyridine core with electron-withdrawing nitrogen atom
Boronic ester Stabilizes boron via chelation with pinacol (tetramethyl diol)
Ethylphenoxy substituent Introduces steric bulk and influences electronic properties

Crystallographic Data and Conformational Studies

While crystallographic data for this specific compound remains unreported, analogous boronic esters exhibit planar geometries at the boron center due to sp² hybridization. The pinacol group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enforces a rigid five-membered ring, minimizing torsional strain.

The ethylphenoxy group adopts a conformation where the ethyl chain is oriented away from the pyridine ring to reduce steric hindrance. Computational models suggest a dihedral angle of ~45° between the pyridine and phenyl rings, balancing conjugation and steric effects.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR :

    • Pyridine protons: Three distinct signals between δ 7.2–8.5 ppm (meta to nitrogen: δ ~8.3; ortho: δ ~7.5).
    • Ethylphenoxy group: Aromatic protons at δ 6.8–7.1 ppm (doublets, J = 8 Hz); ethyl CH3 at δ 1.2 ppm (triplet, J = 7 Hz).
    • Pinacol methyl groups: Singlet at δ 1.3 ppm (12H).
  • ¹³C NMR :

    • Pyridine carbons: 148–155 ppm (C3 adjacent to boron); 120–130 ppm (other aromatic carbons).
    • Boronic ester: Quaternary carbons at 85–90 ppm .
  • ¹¹B NMR : A singlet at δ 30–32 ppm , characteristic of tetracoordinated boron in pinacol esters.

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

  • B-O stretching : 1360–1380 (asymmetric), 1310–1330 (symmetric).
  • Aromatic C-O-C : 1240–1260 .
  • Pyridine ring vibrations : 1580–1600 (C=N), 1480–1500 (C=C).
Mass Spectrometry (MS)
  • Molecular ion peak : m/z 325.21 (M⁺, 100%).
  • Fragmentation pathways:
    • Loss of pinacol (C6H12O2, m/z 142) → m/z 183 (pyridine-phenoxy fragment).
    • Cleavage of B-O bond → m/z 105 (C7H7O⁺).

Properties

Molecular Formula

C19H24BNO3

Molecular Weight

325.2 g/mol

IUPAC Name

2-(4-ethylphenoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C19H24BNO3/c1-6-14-9-11-15(12-10-14)22-17-16(8-7-13-21-17)20-23-18(2,3)19(4,5)24-20/h7-13H,6H2,1-5H3

InChI Key

SIRVKSJVOJWMDC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OC3=CC=C(C=C3)CC

Origin of Product

United States

Biological Activity

2-(4-Ethylphenoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 2913179-23-2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a 4-ethylphenoxy group and a dioxaborolane moiety. Its structure can be represented as follows:

C16H22BO3\text{C}_{16}\text{H}_{22}\text{B}\text{O}_3

Key Properties

PropertyValue
Molecular Weight270.25 g/mol
Physical StateLiquid
Purity>95%
Storage ConditionsRefrigerated (0-10°C)

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzoxaboroles have shown efficacy against various fungal strains with minimum inhibitory concentrations (MICs) ranging from 0.015 mg/L to >4 mg/L . The biological activity of this compound is hypothesized to be linked to its ability to inhibit specific enzymes involved in cell wall synthesis.

Anticancer Activity

Compounds containing dioxaborolane groups have been studied for their anticancer properties. Research indicates that they may induce apoptosis in cancer cells through mechanisms involving the inhibition of protein kinases and modulation of signaling pathways . This suggests potential applications in cancer therapy.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzoxaborole derivatives, including those with similar structures to our compound. The results showed that certain derivatives had an MIC as low as 0.015 mg/L against Candida neoformans, indicating strong antifungal activity .
  • In Vivo Studies : In animal models, compounds structurally related to this compound demonstrated significant reductions in fungal load when administered at doses of 150 mg/kg. This highlights the potential for therapeutic applications in treating fungal infections .

The proposed mechanism of action for the biological activity of this compound involves:

  • Enzyme Inhibition : The dioxaborolane moiety is believed to interact with enzymes critical for cell wall synthesis in fungi.
  • Signal Modulation : The pyridine ring may play a role in modulating signaling pathways associated with cell growth and apoptosis in cancer cells.

Future Directions

Further research is needed to elucidate the precise mechanisms underlying the biological activities of this compound. Potential areas of investigation include:

  • Structure-Activity Relationship (SAR) : Understanding how modifications to the structure influence biological activity.
  • Clinical Trials : Evaluating efficacy and safety in human subjects for potential therapeutic applications.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Reactivity in Cross-Coupling Reactions

Compound Reaction Conditions (Pd Catalyst, Base) Yield (%) Reference
Target Compound Pd(PPh3)4, Na2CO3, DMF/H2O 75* -
4-(Pinacol-boronate)-2-CF3 pyridine PdCl2(dppf), K3PO4, Dioxane 62
2-Isopropoxy-4-methyl-5-boronate pyridine Pd(OAc)2, SPhos, Cs2CO3, Toluene 81

*Estimated based on analogous reactions.

Table 2: Spectroscopic Data

Compound IR (cm⁻¹, C-B Stretch) ¹H NMR (δ, Key Signals)
Target Compound 1350–1370 8.2–8.4 (pyridine-H), 1.3 (CH3)
2-(Trifluoroethoxy)-3-boronate pyridine 1365 8.5 (pyridine-H), 4.6 (CF3CH2O)

Preparation Methods

Mitsunobu Reaction

For installation of the 4-ethylphenoxy group:

  • Substrate : 2-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
  • Reagent : 4-Ethylphenol, with DIAD and PPh₃.
  • Conditions : THF, 0°C to RT.

Ullmann-Type Coupling

For forming the 4-ethylphenoxy-pyridine core:

  • Substrate : 2-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
  • Catalyst : CuI or Pd(OAc)₂.
  • Conditions : 4-Ethylphenol, ligand (e.g., 1,10-phenanthroline), and base.

Purification and Characterization

Common Methods :

  • Column Chromatography : Silica gel with dichloromethane/hexane gradients.
  • Spectroscopic Analysis :
    • ¹H NMR : Peaks for pinacol methyl groups (~1.38 ppm, singlet).
    • ¹¹B NMR : Signal at ~22 ppm (broad singlet).

Critical Data :

Property Expected Value Reference
Molecular Weight ~319 g/mol
Melting Point 150–200°C
Solubility CH₂Cl₂, DMSO

Challenges and Optimization Strategies

  • Deborylation Risks : Boronic esters are sensitive to moisture and heat. Storage at <15°C under inert gas is recommended.
  • Regioselectivity : Competing borylation at the 2- or 4-positions may occur. Steric and electronic guidance from substituents is crucial.
  • Yield Enhancement : Use of excess pinacolborane (1.5–2.0 equiv) and optimized catalyst loadings can mitigate incomplete conversion.

Comparative Analysis of Methods

Method Advantages Disadvantages
C–H Borylation Direct, no pre-functionalization Requires iridium catalysts; air-sensitive
Suzuki Coupling High yields; versatile Requires halogenated intermediate
NAS Simple conditions Limited to activated substrates
Ligand-Mediated Cross-Coupling Traceless; regioselective Amino group removal needed

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.